molecular formula C11H11NO2 B8543541 3,8-Dimethoxy quinoline

3,8-Dimethoxy quinoline

Cat. No. B8543541
M. Wt: 189.21 g/mol
InChI Key: NCSJNBMJPWBDEU-UHFFFAOYSA-N
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Patent
US05824689

Procedure details

175 mg of 3-hydroxy-8-methoxy quinoline [compound (V)] prepared in example 6 and 66 mg of potassium hydroxide were added to 3 ml of ethanol, and the solution was agitated for 30 minutes. To the solution was added 284 mg of iodomethane, and the solution was agitated for 24 hours. The solvent was removed, and the solution was extracted with dichloromethane. The dichloromethane layer was washed with water and aqueous sodium hydroxide, and dried with anhydrous magnesium sulfate. The dichloromethane was removed by vacuum distillation to give 165 mg of 3,8-dimethoxy quinoline.
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[O:12][CH3:13].[OH-].[K+].I[CH3:17]>C(O)C>[CH3:17][O:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
175 mg
Type
reactant
Smiles
OC=1C=NC2=C(C=CC=C2C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC2=C(C=CC=C2C1)OC
Name
Quantity
66 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
284 mg
Type
reactant
Smiles
IC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was agitated for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was agitated for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water and aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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